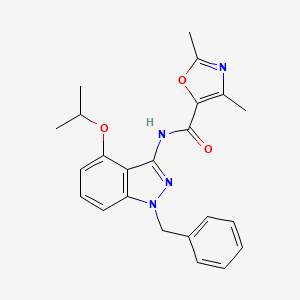

![molecular formula C15H21N3O2 B5598179 N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)

N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide is a compound of interest within the realm of organic and medicinal chemistry due to its incorporation of a piperazine ring. Piperazine derivatives are renowned for their wide-ranging therapeutic applications, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, and anti-inflammatory effects. The versatility of these compounds is largely attributed to the structural flexibility and functional diversity of the piperazine moiety, which allows for significant modifications to its substitution pattern, influencing the medicinal potential of the resultant molecules significantly (Rathi, Syed, Shin, & Patel, 2016).

Synthesis Analysis

The synthesis of N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide and similar compounds involves complex organic synthesis techniques. Piperazine derivatives are typically synthesized through the reaction of piperazine with various electrophiles, followed by acylation or alkylation to introduce acetyl and phenyl groups. Structural modifications at the N-1 and N-4 positions of the piperazine scaffold are common strategies to enhance the pharmacological profile of these compounds. This approach allows for the development of derivatives with improved efficacy, specificity, and reduced side effects (Chaudhary et al., 2023).

Molecular Structure Analysis

The molecular structure of N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide features a piperazine ring as its core structural component, which is crucial for its biological activities. The presence of acetyl and phenyl groups attached to the piperazine ring significantly affects the compound's pharmacokinetic and pharmacodynamic properties. The structural analysis of these compounds often involves computational methods and spectroscopic techniques to determine the conformational stability and electronic distribution, which are essential for understanding their interaction with biological targets (Girase et al., 2020).

Chemical Reactions and Properties

Piperazine derivatives, including N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide, undergo various chemical reactions that are pivotal in medicinal chemistry for drug development. These reactions include N-dealkylation, oxidation, and conjugation, which play critical roles in the metabolic pathways of these compounds. Understanding these reactions is crucial for optimizing the therapeutic efficacy and safety profiles of piperazine-based drugs (Caccia, 2007).

Physical Properties Analysis

The physical properties of N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide, such as solubility, melting point, and crystallinity, are influenced by its molecular structure. These properties are critical for the compound's formulation and delivery as a therapeutic agent. Piperazine derivatives' physical properties are often tailored through structural modifications to improve their bioavailability and solubility, enhancing their clinical applicability (Attwood, 1995).

Chemical Properties Analysis

The chemical properties of N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide, including its reactivity, stability, and interaction with biological targets, are integral to its therapeutic potential. These properties are determined by the compound's functional groups and molecular geometry, which affect its binding affinity and activity at the target sites. The exploration of these chemical properties is essential for the rational design of piperazine derivatives with optimized therapeutic profiles (Sikazwe et al., 2009).

科学的研究の応用

Tyrosinase and Melanin Inhibitors

A study by (Raza et al., 2019) synthesized and evaluated N-(substituted-phenyl)-4-{(4-[(E)-3-phenyl-2-propenyl]-1-piperazinyl} butanamides as tyrosinase and melanin inhibitors. These compounds showed significant biological activity, with potential for use in depigmentation drugs.

Antimalarial Agents

A study from 1979 by (Klayman et al.) reported on the antimalarial properties of N4,N4-disubstituted 2-acetylpyridine thiosemicarbazones, which includes compounds structurally similar to N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide.

Neurological and Cognitive Enhancement

(Hirst et al., 2006) examined SB-399885, a compound related to N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide, finding it to be a potent 5-HT6 receptor antagonist with potential cognitive-enhancing properties, relevant to conditions like Alzheimer's disease and schizophrenia.

Gastrointestinal Motility

Research by (Westaway et al., 2009) identified N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) as a novel motilin receptor agonist, indicating potential applications in treating gastrointestinal disorders.

Antibacterial Agents

(Hussain et al., 2018) synthesized a series of 3-[4-(2-furoyl)-1-piperazinyl]-N-(substituted) propanamides with promising antibacterial activity and low cytotoxicity, suggesting their potential as new drug candidates.

特性

IUPAC Name |

N-[4-(4-acetylpiperazin-1-yl)phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2/c1-3-15(20)16-13-4-6-14(7-5-13)18-10-8-17(9-11-18)12(2)19/h4-7H,3,8-11H2,1-2H3,(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXBZSYWKRORKDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2-oxoimidazolidin-1-yl)ethyl]-3-(piperidin-1-ylcarbonyl)benzenesulfonamide](/img/structure/B5598108.png)

![2-methyl-N-(4-{[(5-methyl-2-thienyl)methyl]amino}phenyl)propanamide](/img/structure/B5598113.png)

![1-cyclopropyl-4-{[4-(3,4-difluorobenzoyl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5598117.png)

![4-fluoro-N-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]carbonothioyl}benzamide](/img/structure/B5598137.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-{1-[2-(1H-pyrazol-1-yl)phenyl]ethyl}acetamide](/img/structure/B5598140.png)

![4-[(3-chlorophenyl)(methylsulfonyl)amino]-N-(2-pyridinylmethyl)butanamide](/img/structure/B5598174.png)

![8-(1,3-benzoxazol-2-yl)-2-(pyridin-2-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5598185.png)

![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)

![2-methyl-6-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5598202.png)

![N,N-dimethyl-N'-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B5598203.png)